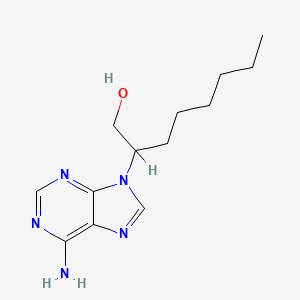

9-(1-Hydroxy-2-octyl)adenine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(6-aminopurin-9-yl)octan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5O/c1-2-3-4-5-6-10(7-19)18-9-17-11-12(14)15-8-16-13(11)18/h8-10,19H,2-7H2,1H3,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXBJLOKJVFLXCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CO)N1C=NC2=C(N=CN=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00942991 | |

| Record name | 2-(6-Amino-9H-purin-9-yl)octan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00942991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20776-39-0 | |

| Record name | 9-(1-Hydroxy-2-octyl)adenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020776390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(6-Amino-9H-purin-9-yl)octan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00942991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Derivatization Strategies for 9 1 Hydroxy 2 Octyl Adenine

Synthetic Methodologies for N9-Alkylation of Adenine (B156593)

The attachment of the 1-hydroxy-2-octyl side chain to the N9 position of the adenine purine (B94841) ring is a crucial step in the synthesis of the target compound. The regioselectivity of this alkylation is a significant challenge, as reactions can also occur at other nitrogen atoms of the purine ring, such as N3 and N7. up.ac.zaresearchgate.net

Direct Alkylation Approaches

Direct alkylation of adenine with a suitable electrophile, such as a protected 1-halo-2-octanol, is a common strategy. researchgate.net The reaction is typically carried out in the presence of a base in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). researchgate.net The choice of base and solvent can significantly influence the ratio of N9, N7, and N3 isomers. up.ac.za Generally, the use of polar aprotic solvents favors the formation of the desired N9-alkylated product. up.ac.zaresearchgate.net

However, direct alkylation often leads to a mixture of regioisomers, necessitating purification by chromatographic methods. researchgate.net The ratio of N9 to other isomers is dependent on the reaction conditions. For instance, the benzylation of adenine has been shown to yield N9 and N3 isomers, with the proportion of the N3 isomer increasing in the presence of polar protic solvents like water. up.ac.za

Table 1: Regioselectivity in the Alkylation of Adenine

| Alkylating Agent | Base | Solvent | Major Products | Reference |

|---|---|---|---|---|

| Benzyl bromide | K2CO3 | DMSO | N9-benzyladenine | up.ac.za |

| Benzyl bromide | K2CO3 | Water/DMSO | N9- and N3-benzyladenine | up.ac.za |

Protecting Group Chemistry in Acyclic Nucleoside Analog Synthesis

To enhance the regioselectivity of the N9-alkylation and to prevent unwanted side reactions, protecting groups are often employed on the adenine ring and the hydroxyl group of the side chain. The exocyclic amino group (N6) of adenine can be protected with various groups, such as the benzoyl (Bz) or acetyl (Ac) group. libretexts.org These protecting groups can be removed under basic conditions after the alkylation step. libretexts.org

For the synthesis of acyclic nucleoside analogs, protecting the hydroxyl groups of the side chain is also critical. Common protecting groups for hydroxyls include silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS) or trityl ethers like dimethoxytrityl (DMT). libretexts.orgtandfonline.com These groups can be selectively removed under specific conditions, for example, silyl ethers are typically cleaved with fluoride (B91410) ions, while trityl ethers are removed with weak acids. libretexts.org

Table 2: Common Protecting Groups in Acyclic Nucleoside Synthesis

| Functional Group | Protecting Group | Deprotection Conditions | Reference |

|---|---|---|---|

| N6-Amino (Adenine) | Benzoyl (Bz) | Aqueous/gaseous ammonia (B1221849) or methylamine | libretexts.org |

| N6-Amino (Adenine) | Acetyl (Ac) | Aqueous/gaseous ammonia or methylamine | libretexts.org |

| 5'-Hydroxyl (Side Chain) | Dimethoxytrityl (DMT) | Weak acid | libretexts.org |

Stereoselective Synthesis of the 1-Hydroxy-2-octyl Side Chain

The 1-hydroxy-2-octyl side chain possesses a chiral center at the C2 position. The stereoselective synthesis of this side chain is essential for obtaining enantiomerically pure 9-(1-Hydroxy-2-octyl)adenine. One approach involves the enzymatic resolution of a racemic precursor. For instance, (S)-1-halo-2-octanols can be prepared through the enzymatic hydrolysis of their corresponding palmitate esters using lipases.

Another strategy is to utilize a chiral pool starting material or an asymmetric synthesis methodology to construct the chiral alcohol.

Functionalization of the Octyl Chain and Hydroxyl Moiety

Further derivatization of the synthesized this compound can be achieved by modifying the octyl chain or the hydroxyl group. These modifications can be used to explore structure-activity relationships or to attach reporter groups.

Esterification and Etherification Protocols for the Hydroxyl Group

The secondary hydroxyl group on the side chain can be functionalized through esterification or etherification reactions.

Esterification: The hydroxyl group can be acylated to form esters. This can be achieved using an acid chloride or anhydride (B1165640) in the presence of a base. For more complex molecules, enzymatic esterification using lipases like Candida antarctica lipase (B570770) B (CAL-B) can offer high regioselectivity, particularly for secondary alcohols. researchgate.net The Fischer-Speier esterification, which involves refluxing the alcohol with a carboxylic acid in the presence of an acid catalyst, is another common method. wikipedia.org

Etherification: The formation of ethers from the secondary hydroxyl group can be more challenging. One-pot methods for the O-alkylation of nucleosides have been developed, for instance, using BOP reagent and Cs2CO3. acs.org Another approach involves the substitution of a leaving group on the purine ring with an alcohol, which can be facilitated by a base like NaH in DMF. beilstein-journals.org

Chain Homologation and Truncation Strategies

Modifying the length of the octyl side chain through homologation (chain extension) or truncation (chain shortening) can provide valuable analogs for structure-activity relationship studies.

Chain Homologation: A well-established method for one-carbon homologation of carboxylic acids is the Arndt-Eistert synthesis. organic-chemistry.orgwikipedia.org This reaction involves the conversion of a carboxylic acid to its acid chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. Subsequent Wolff rearrangement in the presence of a nucleophile like water or an alcohol yields the homologated acid or ester. organic-chemistry.org While not directly applied to the octyl side chain of the target compound in the reviewed literature, this method represents a plausible strategy for chain extension if a carboxylic acid derivative of the side chain were synthesized. More recent methods for iterative one-carbon homologation of unmodified carboxylic acids under visible light have also been developed. nih.gov

Chain Truncation: The shortening of alkyl chains is generally a more complex transformation. Oxidative degradation methods can be employed, but these often lack selectivity. A more controlled approach would involve the synthesis of analogs with shorter chains from the outset, for example, by using a shorter alkyl halide in the initial N9-alkylation step. For instance, the synthesis of 9-alkyladenine derivatives with varying chain lengths has been reported, demonstrating the feasibility of this approach. rsc.org

Incorporation of Diverse Functional Groups into the Alkyl Scaffold

Modifying the alkyl side chain of acyclic nucleoside analogs is a key strategy for altering their physicochemical properties and biological activity. Diverse functional groups can be incorporated into the octyl scaffold of this compound either by utilizing a functionalized starting material or through post-synthetic modification of the alkyl chain.

One direct approach involves the alkylation of adenine with a secondary carbon electrophile that already contains a desired functional group. nih.gov For instance, reacting adenine with an alkylating agent like 2-bromo-octanoic acid ethyl ester would introduce an ester functionality at the C-1 position of the side chain. nih.gov This ester can then be chemically converted to other groups, such as a hydroxymethyl group, through reduction. nih.gov

Another versatile strategy is the introduction of reactive handles like alkyne or azide (B81097) groups. These can be incorporated into the alkyl chain and subsequently used for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to attach a wide array of molecules. mdpi.com Similarly, introducing a terminal alkene, for example by using a butenyl-purine derivative, allows for further functionalization via cross-metathesis reactions. tandfonline.com More complex functionalities, such as a phosphonate (B1237965) group, can also be built into the side chain from the outset of the synthesis. researchgate.net

| Functional Group | Synthetic Strategy | Key Features and Potential | Reference |

|---|---|---|---|

| Ester / Carboxylic Acid | Alkylation of adenine with a bromo-ester (e.g., 2-bromooctanoate). The ester can be hydrolyzed to a carboxylic acid. | Introduces a polar, ionizable group. The ester can act as a prodrug moiety. | nih.gov |

| Allyl / Alkene | Alkylation with an allyl-containing electrophile or use of a butenyl-purine for cross-metathesis. | Provides a reactive handle for further modifications like metathesis, halogenation, or epoxidation. | nih.govtandfonline.com |

| Alkyne / Azide | Incorporation of an alkyne or azide group onto the alkyl chain during synthesis. | Enables highly efficient and specific "click chemistry" conjugation to other molecules. | mdpi.com |

| Amino Group | Synthesis using a chiral amino side chain precursor, such as from L-serine, via Mitsunobu reaction. | Introduces a basic, nucleophilic site for further derivatization or to modulate biological interactions. | core.ac.ukacs.org |

| Fluorine | Use of a fluorinated starting material, such as a trifluoromethyl-substituted alkylating agent. | Can enhance metabolic stability and alter electronic properties of the side chain. | cas.cz |

Strategies for Prodrug Design and Synthesis in Research Contexts

Prodrug strategies are essential for improving the therapeutic potential of nucleoside analogs by enhancing properties such as oral bioavailability and cellular uptake. nih.govnih.gov For this compound, the secondary hydroxyl group on the alkyl chain is a prime site for the attachment of promoieties.

Phosphonate and Phosphate (B84403) Prodrug Derivatives

Nucleoside analogs often require intracellular phosphorylation to their active triphosphate form. researchgate.net Attaching a phosphate or a stable phosphonate group can bypass the often inefficient first phosphorylation step, which is frequently rate-limiting. researchgate.netresearchgate.net However, the negative charge of these groups hinders cell membrane permeability. researchgate.net Prodrug approaches mask these charges, allowing for improved cellular entry.

Common strategies that could be applied to this compound include:

Acyloxyalkyl Esters: These prodrugs, such as pivaloyloxymethyl (POM) esters, mask the phosphonate charge. researchgate.net Intracellular esterases cleave the acyloxyalkyl group, releasing the phosphonate inside the cell. researchgate.net

S-Acyl-thioethyl (SATE) Esters: These represent another class of prodrugs designed to be cleaved by intracellular enzymes to release the active nucleotide analog. researchgate.net

ProTide Technology: This advanced phosphoramidate (B1195095) prodrug approach involves masking the phosphate/phosphonate with an aryl group and an amino acid ester. frontiersin.org This design facilitates cell entry and intracellular release of the monophosphate analog following a two-step enzymatic cleavage. frontiersin.org

The synthesis of these derivatives would involve the reaction of the hydroxyl group on this compound with an appropriate activated phosphorus-containing reagent. tandfonline.com

| Prodrug Moiety | General Structure | Activation Mechanism | Reference |

|---|---|---|---|

| Acyloxyalkyl (e.g., POM) | R-O-P(O)(O-CH2-O-CO-R')2 | Cleavage by cellular esterases to release the phosphonate/phosphate. | researchgate.net |

| S-Acyl-thioethyl (SATE) | R-O-P(O)(O-CH2-CH2-S-CO-R')2 | Intracellular enzymatic cleavage releases the active compound. | researchgate.net |

| Phosphoramidate (ProTide) | R-O-P(O)(O-Aryl)(NH-Alkyl-COOR') | Two-step enzymatic hydrolysis (esterase/peptidase then phosphoramidase) releases the monophosphate. | frontiersin.org |

| CycloSal | Cyclic saligenyl phosphate ester | Chemical hydrolysis followed by enzymatic cleavage to release the monophosphate. | researchgate.net |

Lipidic Conjugation Approaches

Conjugating lipids to nucleoside analogs is a strategy to increase their lipophilicity, which can improve membrane permeability, alter pharmacokinetic profiles, and potentially enhance penetration of biological barriers. nih.govfrontiersin.org The hydrophilic nature of many nucleoside analogs often results in poor oral absorption, a limitation that lipidic conjugation aims to overcome. nih.gov

For this compound, the hydroxyl group serves as a convenient attachment point for a lipid moiety, typically through an ester linkage. This involves a standard esterification reaction between the hydroxyl group of the nucleoside analog and the carboxylic acid of a fatty acid.

Examples of lipidic conjugation strategies include:

Phospholipid Conjugates: Attaching the nucleoside analog to a phospholipid backbone can create structures that are substrates for intracellular enzymes like phospholipase C, leading to the release of the active drug within the cell. nih.gov This approach can also influence the drug's distribution in the body. nih.gov

| Lipid Moiety | Type of Linkage | Rationale | Reference |

|---|---|---|---|

| Saturated Fatty Acids (e.g., Myristic Acid) | Ester | Increases lipophilicity, enhances cellular uptake and retention. | nih.gov |

| Unsaturated Fatty Acids (e.g., Elaidic Acid) | Ester | Modifies pharmacokinetic properties and can help bypass certain resistance mechanisms. | nih.gov |

| Phospholipids | Phosphoester | Can improve stability and allow for enzyme-mediated intracellular drug release. | nih.gov |

Advanced Purification and Isolation Techniques for Synthetic Intermediates and the Final Compound

The synthesis of this compound and its derivatives invariably produces a mixture of products, including regioisomers (N9, N7, N3), unreacted starting materials, and other by-products. researchgate.net Therefore, robust purification and isolation techniques are critical to obtaining the desired compound with high purity. A multi-step purification strategy is often employed. nih.govresearchgate.net

Key techniques include:

Solvent Extraction: Used in the initial work-up to separate the crude product from water-soluble or -insoluble impurities. nih.govresearchgate.net

Column Chromatography: This is the most common method for separating regioisomers and other closely related impurities. nih.govresearchgate.net Silica (B1680970) gel is frequently used as the stationary phase, with a gradient of polar and non-polar solvents as the mobile phase. tandfonline.comacs.org

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is particularly effective for purifying polar compounds like nucleoside analogs. nih.govresearchgate.net It is used for both analytical assessment of purity and for preparative-scale isolation of the final product. nih.gov

Crystallization: This is a powerful technique for obtaining highly pure final products. nih.govresearchgate.net After chromatographic purification, the target compound is often dissolved in a suitable solvent system and allowed to crystallize, which effectively removes trace impurities.

| Technique | Principle | Application in Synthesis | Reference |

|---|---|---|---|

| Column Chromatography | Separation based on differential adsorption to a solid stationary phase (e.g., silica gel). | Primary method for separating N9, N7, and N3 regioisomers and other synthetic by-products. | tandfonline.comacs.org |

| Reversed-Phase HPLC | Separation based on hydrophobic interactions with a non-polar stationary phase. | Final purification of the polar target compound and analytical purity assessment. | nih.govresearchgate.net |

| Crystallization | Formation of a solid crystal lattice from a solution, excluding impurities. | Final step to achieve high purity of the end product or key intermediates. | nih.govresearchgate.net |

| Solvent Extraction | Separation based on differential solubility in two immiscible liquid phases. | Initial work-up of the reaction mixture to remove bulk impurities. | nih.govresearchgate.net |

Molecular Structure, Conformation, and Chemical Reactivity Investigations

Conformational Analysis of the 1-Hydroxy-2-octyl Side Chain

Computational Modeling of Conformational Space

Specific computational modeling studies for 9-(1-Hydroxy-2-octyl)adenine are not found in the reviewed literature. However, computational analysis of similar long-chain alkyl substituents on cyclic systems is a well-established practice. princeton.edu Such studies typically employ methods like molecular mechanics (MM) or density functional theory (DFT) to map the potential energy surface as a function of dihedral angles in the side chain. nih.gov

For the 1-hydroxy-2-octyl side chain, the key rotational bonds would be the C-C bonds of the octyl group and the N9-C1' bond (connecting adenine (B156593) to the side chain). The analysis would likely reveal numerous low-energy conformers. The presence of the hydroxyl group at the C1' position introduces the possibility of intramolecular hydrogen bonding, for instance, with the N3 or N7 atoms of the adenine ring, which could significantly stabilize certain conformations over others. The octyl chain itself would likely adopt a variety of folded and extended conformations, with the extended, all-trans conformation generally being one of the lower energy states in a vacuum, though solvent effects could favor more compact structures.

Illustrative Data for Conformational Analysis: A full computational study would yield the relative energies of various stable conformers. The table below illustrates the kind of data that would be generated.

| Conformer Description | Key Dihedral Angles (Illustrative) | Relative Energy (kcal/mol) (Hypothetical) |

| Extended Chain | C1'-C2'-C3'-C4' ≈ 180° | 0.0 |

| Folded Chain (Gauche) | C2'-C3'-C4'-C5' ≈ 60° | +0.6 |

| Intramolecular H-Bond (to N3) | N9-C1'-C2'-H...N3 | +0.2 |

Note: The values in this table are hypothetical and serve to illustrate the expected output of a computational analysis.

Spectroscopic Probes for Solution-State Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the solution-state conformation of molecules. nih.gov For this compound, specific 1D and 2D NMR experiments could provide insights into the average conformation of the side chain.

Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) could reveal through-space proximities between protons on the octyl chain and protons on the adenine ring. The observation of NOEs between specific protons would indicate a preference for folded conformations where these groups are close to each other. The magnitude of coupling constants (J-values) between protons on adjacent carbons in the octyl chain can also provide information about the preferred dihedral angles. While specific NMR studies on this compound are not published, such analyses are standard for conformational studies of flexible molecules. nih.gov

Intermolecular Interactions and Supramolecular Assembly Propensities

The structure of this compound, featuring a polar adenine headgroup and a nonpolar octyl tail, makes it an amphiphilic molecule with a strong propensity for self-assembly. Such molecules can form a variety of supramolecular structures in different media. oup.comacademie-sciences.fr

The adenine moiety can participate in specific hydrogen bonding patterns, most notably Watson-Crick and Hoogsteen base pairing with other adenine molecules or complementary bases. oup.comiucr.org Additionally, π-π stacking interactions between the aromatic purine (B94841) rings are a major driving force for aggregation. acs.org The hydroxyl group on the side chain can also act as both a hydrogen bond donor and acceptor, further contributing to the network of intermolecular interactions.

The long octyl chain introduces hydrophobic interactions. In aqueous environments, these chains would tend to segregate from water, driving the formation of micelles, vesicles, or lamellar structures. In nonpolar solvents or at interfaces like highly oriented pyrolytic graphite (B72142) (HOPG), adenine derivatives with long alkyl chains have been shown to form well-ordered two-dimensional self-assembled monolayers. researchgate.net The interplay between hydrogen bonding, π-π stacking, and hydrophobic forces would dictate the final supramolecular architecture. For instance, some adenine derivatives form aggregates of small crystals or ribbon-like nanoassemblies in aqueous media. oup.com

Reactivity Profile of the Adenine Nucleobase and Hydroxyl Group

The chemical reactivity of this compound is governed by the distinct properties of the adenine ring and the hydroxyl group on the alkyl side chain.

Acid-Base Equilibria and Protonation State Dependencies

The adenine moiety contains several nitrogen atoms that can act as proton acceptors (bases). ocolearnok.orguu.edu The basicity of these sites is influenced by the electron-donating or -withdrawing nature of substituents. For 9-substituted adenines, protonation typically occurs on the purine ring nitrogens. acs.org

In acidic conditions, the most likely site of protonation is the N1 atom, followed by the N7 atom. nih.govscilit.com The exact pKa values for this compound are not documented, but they are expected to be in the same range as other 9-alkyladenines. The pKa for the first protonation of 9-methyladenine, for example, is around 4.15. scilit.com The protonation state dramatically affects the molecule's properties, including its hydrogen bonding capabilities, solubility, and electronic structure. acs.org The exocyclic amino group (-NH2) is significantly less basic and is generally not protonated under typical aqueous conditions. The hydroxyl group on the side chain is a very weak acid and would only be deprotonated under strongly basic conditions.

Expected Protonation Equilibria:

| Equilibrium | pH Range | Predominant Species |

| A-H⁺ ⇌ A + H⁺ | < 4 | N1-protonated cation |

| A ⇌ A⁻ + H⁺ | > 12 | Neutral species |

Note: 'A' represents the this compound molecule. pKa values are estimations based on related compounds.

Oxidative and Reductive Stability Assessments

There are no specific studies on the oxidative and reductive stability of this compound. However, the reactivity of the adenine moiety is well-documented.

Oxidation: The adenine ring can be susceptible to oxidation, particularly by reactive oxygen species like hydroxyl radicals. acs.org The C4, C5, and C8 positions are potential sites of attack. N-oxidation can also occur, for instance at the N1 position, and this has been studied for various 9-alkyladenines in metabolic contexts. nih.govnih.gov The presence of the electron-donating alkyl group at N9 may slightly activate the ring towards oxidation compared to unsubstituted adenine. The secondary alcohol group in the side chain can be oxidized to a ketone under appropriate conditions.

Reduction: The purine ring system is generally resistant to catalytic hydrogenation under mild conditions. However, electrochemical reduction of adenine is known to occur, typically at the pyrimidine (B1678525) sub-ring (the six-membered ring). umich.edu The reduction often involves the N1=C6 and N3=C2 double bonds. Strong reducing agents like sodium borohydride (B1222165) have been shown to reduce N6-acyl-9-substituted adenines in the presence of acid, leading to a 7,8-dihydro derivative. clockss.org It is unlikely that the adenine ring of this compound would be reduced under standard chemical conditions.

Chirality and Stereoisomeric Effects on Molecular Recognition

The chemical structure of this compound, also known by its alternative name 2-(6-aminopurin-9-yl)octan-1-ol, possesses a chiral center at the first carbon of the octyl chain, the carbon atom to which the hydroxyl group is attached. This chirality means the compound can exist as two distinct stereoisomers, specifically enantiomers: (R)-9-(1-Hydroxy-2-octyl)adenine and (S)-9-(1-Hydroxy-2-octyl)adenine. These enantiomers are non-superimposable mirror images of each other and are expected to exhibit different biological activities due to the three-dimensional nature of their interactions with biological macromolecules like enzymes.

This compound is classified as an adenosine (B11128) deaminase (ADA) inhibitor. Current time information in Baltimore, MD, US. The interaction between an inhibitor and the active site of an enzyme is highly dependent on the specific spatial arrangement of the inhibitor's functional groups. Therefore, the (R) and (S) enantiomers of this compound are anticipated to have different binding affinities for adenosine deaminase.

Studies on analogous 9-hydroxyalkyladenine compounds have consistently demonstrated the critical role of stereochemistry in their inhibitory potency against adenosine deaminase. For instance, in the case of erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA), a potent ADA inhibitor, the erythro diastereomer is significantly more active than the threo diastereomer. mdpi.com Similarly, research on the stereoisomers of 9-(2-hydroxypropyl)adenine (B3238228) has highlighted the stereoselectivity of their inhibition of ADA. nih.gov

The binding of 9-alkyladenine derivatives to adenosine deaminase is influenced by hydrophobic interactions between the alkyl chain and a nonpolar region of the enzyme. mdpi.com The presence and position of a hydroxyl group on this chain can either enhance or diminish binding. It has been noted that a hydroxyl group at the C2 or C3 position of the alkyl chain can increase binding affinity. mdpi.com Although direct experimental data for the individual enantiomers of this compound are not available in the reviewed literature, it is highly probable that one enantiomer will exhibit a stronger inhibitory effect on adenosine deaminase than the other. This difference in activity would be attributed to the optimal positioning of the hydroxyl group and the octyl chain of one enantiomer within the enzyme's active site, maximizing favorable interactions, while the other enantiomer would achieve a less optimal fit.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Chemical Name | 2-(6-aminopurin-9-yl)octan-1-ol | ECHEMI Current time information in Baltimore, MD, US. |

| Alternative Name | This compound | ECHEMI Current time information in Baltimore, MD, US. |

| CAS Number | 20776-39-0 | ECHEMI Current time information in Baltimore, MD, US. |

| Molecular Formula | C13H21N5O | ECHEMI Current time information in Baltimore, MD, US. |

| Molecular Weight | 263.34 g/mol | ECHEMI Current time information in Baltimore, MD, US. |

| Biological Role | Adenosine Deaminase Inhibitor | ECHEMI Current time information in Baltimore, MD, US. |

| Chiral Centers | 1 (at C1 of the octyl chain) | Inferred from structure |

Advanced Spectroscopic and Analytical Methodologies for Research Characterization

High-Resolution Mass Spectrometry for Definitive Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive structural elucidation of synthetic compounds like 9-(1-Hydroxy-2-octyl)adenine. Unlike nominal mass spectrometers, HRMS instruments, such as Orbitrap and Fourier-transform ion cyclotron resonance (FTICR) mass spectrometers, provide exceptional mass accuracy, typically below 5 parts per million (ppm). mdpi.com This precision allows for the determination of the elemental composition of the parent ion and its fragments, which is crucial for confirming the molecular formula.

For this compound (C₁₃H₂₁N₅O), HRMS would verify the exact mass of its protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments, involving techniques like collision-induced dissociation (CID), are then used to induce fragmentation. lcms.cznih.gov The fragmentation pattern provides a roadmap of the molecule's structure. Key expected fragmentation pathways for this compound would include:

Neutral loss of water (H₂O) from the hydroxyl group.

Cleavage of the N-C bond connecting the octyl chain to the adenine (B156593) ring, resulting in a prominent fragment corresponding to the protonated adenine moiety.

Fragmentation along the octyl chain , yielding a series of ions with decreasing mass.

Cleavage of the bond between C1' and C2' of the octyl chain , which can help pinpoint the location of the hydroxyl group.

By meticulously analyzing the accurate masses of these fragment ions, a confident structural assignment can be made, distinguishing it from potential isomers. lcms.cznih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomistic Connectivity and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled in its ability to map the precise connectivity of atoms within a molecule. For this compound, a suite of NMR experiments, including ¹H NMR, ¹³C NMR, and two-dimensional (2D) correlation experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to provide a complete structural picture.

¹H NMR: The proton NMR spectrum would reveal characteristic signals for the molecule. Key resonances would include two singlets in the aromatic region (typically δ 8.0-8.5 ppm) corresponding to the H-2 and H-8 protons of the adenine ring. sci-hub.senih.govaub.edu.lb The protons of the octyl chain would appear in the upfield region (δ 0.8-4.5 ppm). The methine proton attached to the hydroxyl-bearing carbon (H-1') and the methylene (B1212753) protons adjacent to the purine (B94841) ring (N⁹-CH) would be of particular diagnostic value. sci-hub.se The presence of the hydroxyl proton (OH) would likely be observed as a broad singlet, the chemical shift of which can be concentration and solvent dependent. cas.cz

¹³C NMR: The carbon spectrum provides information on the number and type of carbon atoms. Distinct signals would be observed for the five carbons of the adenine ring and the eight carbons of the octyl side chain. The chemical shifts of the C-1' and C-2' carbons would be particularly informative in confirming the position of the hydroxyl group.

2D NMR: Experiments like HSQC would correlate each proton signal with its directly attached carbon, confirming assignments. COSY spectra would map out the proton-proton coupling network within the octyl chain, confirming its linear structure and the relative positions of the substituents.

The table below illustrates the expected ¹H NMR chemical shifts for this compound based on data from structurally similar compounds like 9-(2-hydroxyethyl)adenine and (R)-9-(2-hydroxypropyl)adenine. sci-hub.senih.gov

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| H-2 (Adenine) | ~8.15 | Singlet |

| H-8 (Adenine) | ~8.12 | Singlet |

| NH₂ (Adenine) | ~7.2 | Broad Singlet |

| N⁹-CH₂ | ~4.2 | Multiplet |

| CH-OH | ~3.7-4.0 | Multiplet |

| OH | Variable | Broad Singlet |

| CH₂ (Octyl chain) | ~1.2-1.6 | Multiplet |

| CH₃ (Octyl chain) | ~0.85 | Triplet |

This table is illustrative and actual values may vary based on experimental conditions.

Chromatographic Separations (e.g., HPLC-UV/FL, GC-MS) for Purity Assessment and Metabolite Profiling

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for profiling its metabolites in biological samples.

Purity Assessment: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is the method of choice for assessing the purity of this compound. mdpi.com The adenine core possesses a strong chromophore, absorbing UV light maximally around 260-270 nm, which allows for sensitive detection. mdpi.comresearchgate.net A typical method would employ a reversed-phase C18 column with a gradient elution system, often using a mixture of water (sometimes with a buffer like ammonium (B1175870) formate) and an organic solvent like methanol (B129727) or acetonitrile. shodex.commdpi.com The purity is determined by integrating the area of the main peak and comparing it to the total area of all observed peaks in the chromatogram. A purity level exceeding 95% is typically required for research-grade material.

Metabolite Profiling: To study how this compound is processed in a biological system, HPLC is coupled with mass spectrometry (LC-MS). nih.gov After incubating the compound in a biological matrix (e.g., cell culture supernatant, plasma), the sample is extracted and analyzed. LC-MS can separate the parent compound from its metabolites. The mass spectrometer then identifies these metabolites based on their mass-to-charge ratios and fragmentation patterns. Potential metabolic transformations for this compound could include oxidation of the terminal methyl group of the octyl chain to a carboxylic acid or further hydroxylation at other positions on the alkyl chain.

| Technique | Stationary Phase | Mobile Phase (Illustrative) | Detection | Application |

| HPLC | Reversed-Phase C18 | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid | UV (260 nm) | Purity Assessment |

| LC-MS | Reversed-Phase C18 | A: 10mM Ammonium FormateB: Methanol | MS (ESI⁺) | Metabolite Profiling |

Quantitative Spectrophotometric Assays for Concentration Determination in Biological Matrices

Determining the concentration of this compound in biological fluids is crucial for understanding its properties. UV-Vis spectrophotometry offers a straightforward method for quantification in simple, pure solutions. technologynetworks.com By establishing a standard curve using solutions of the highly purified compound at known concentrations and measuring their absorbance at the wavelength of maximum absorbance (λ_max, ~260 nm), the concentration of an unknown sample can be determined using the Beer-Lambert law.

However, biological matrices such as plasma or urine are complex mixtures containing many endogenous compounds that also absorb UV light, which would interfere with direct measurement. rsc.org Therefore, for accurate quantification in these matrices, a separation step is required. HPLC-UV is the preferred method, as it separates the analyte of interest from interfering components before quantification. nih.govscitepress.org A calibration curve is constructed by spiking known amounts of the compound into the blank biological matrix, processing the samples (e.g., through protein precipitation or solid-phase extraction), and then analyzing them by HPLC-UV. The peak area of the analyte is plotted against its concentration to create the standard curve, which is then used to determine the concentration in unknown samples. mdpi.com For very low concentrations, fluorescent derivatization followed by HPLC with fluorescence detection can offer enhanced sensitivity. capes.gov.br

Biochemical and Molecular Biological Research Investigations

Enzyme Interaction and Substrate Specificity Studies

The primary focus of research on 9-(1-Hydroxy-2-octyl)adenine has been its interaction with enzymes that modify purines, particularly adenosine (B11128) deaminase.

Research has identified this compound as a competitive inhibitor of adenosine deaminase (ADA), an essential enzyme in the purine (B94841) salvage pathway that catalyzes the irreversible deamination of adenosine to inosine (B1671953). nih.govnih.gov Studies on ADA purified from monkey brain demonstrated that this compound acts as a competitive inhibitor for the deamination of both adenosine and arabinosyladenine. nih.gov Notably, it was found to be more effective in inhibiting the breakdown of arabinosyladenine compared to adenosine. nih.gov

The inhibitory activity of this compound is consistent with findings for a series of 9-alkyladenine derivatives. datapdf.com The potency of inhibition against adenosine deaminase generally increases as the length of the alkyl chain at the 9-position of the adenine (B156593) ring is extended up to an n-octyl group. datapdf.com Furthermore, the presence of a hydroxyl group on the alkyl chain, particularly at a position two or three carbons away from the adenine ring, has been shown to enhance binding to the enzyme. datapdf.com This structural feature is present in this compound, contributing to its inhibitory action.

A close structural analog, erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA), is a well-characterized, potent inhibitor of ADA1, the isoform of adenosine deaminase found in most tissues, including lymphoid tissues where it is most abundant. nih.govscielo.brscielo.br The inhibitory mechanism of these compounds provides a basis for their modulatory effects on purine metabolism.

| Enzyme Source | Substrate | Inhibitor | Inhibition Type | Kinetic Constant | Reference |

|---|---|---|---|---|---|

| Monkey Brain ADA | Adenosine | This compound | Competitive | - | nih.gov |

| Monkey Brain ADA | Arabinosyladenine | This compound | Competitive (more effective) | - | nih.gov |

| Human Lymphocyte ADA1 | Adenosine | erythro-9-(2-hydroxy-3-nonyl) adenine (EHNA) | Potent Inhibition | Activity reduced to 1.7% at 0.1 mM | scielo.br |

While the principal target of this compound is adenosine deaminase, its inhibitory action has downstream consequences for other enzymes in the purine metabolic network. By preventing the deamination of adenosine, the compound effectively increases the intracellular and extracellular concentrations of adenosine. This elevated adenosine level can then influence the activity of other enzymes.

For instance, adenosine kinase, which phosphorylates adenosine to form adenosine monophosphate (AMP), may exhibit increased activity due to higher substrate availability. This shunts adenosine into the purine salvage pathway and away from the catabolic pathway initiated by ADA. mdpi.com Conversely, the activities of enzymes further down the catabolic pathway, such as purine nucleoside phosphorylase (PNP) which acts on inosine and guanosine, would be indirectly reduced due to the decreased production of inosine from adenosine. scielo.org.mxmusculoskeletalkey.com

Direct inhibitory studies on a broad range of kinases and other hydrolases by this compound are not extensively documented in the literature, which has largely concentrated on its potent and specific effects on ADA.

The modulation of adenosine levels by this compound has significant implications for its interaction with nucleotide-binding proteins and purinergic receptors. Adenosine itself is a crucial signaling molecule that exerts its effects by binding to a family of G protein-coupled receptors known as adenosine receptors (A1, A2A, A2B, and A3). researchgate.netnih.gov

By inhibiting ADA, particularly the cell-surface form (ecto-ADA) which is often co-located with adenosine receptors, this compound can potentiate adenosine signaling. researchgate.net Ecto-ADA, which can be complexed with the membrane protein CD26, plays a key role in terminating adenosine signals by converting adenosine to inosine. nih.govresearchgate.net Inhibition of this enzymatic activity leads to a longer half-life of adenosine in the vicinity of its receptors, thereby enhancing receptor activation. Therefore, while not binding directly to the receptors, this compound indirectly modulates their activity by regulating the concentration of their natural ligand.

Interactions with Nucleic Acids and Perturbation of Metabolic Pathways

The influence of this compound extends to the broader purine metabolic pathways, although its direct interaction with nucleic acids is not a primary feature of its biochemical profile.

There is no significant evidence to suggest that this compound is incorporated into cellular nucleotides like DNA or RNA in research models. The structure of the compound, featuring an acyclic side chain with a bulky octyl group, makes it a poor substrate for the polymerases that synthesize nucleic acids. Its mode of action is centered on enzyme inhibition rather than acting as a building block for nucleotide chains. nih.govdatapdf.com

This contrasts with other nucleoside analogs that are designed to be phosphorylated by cellular kinases and subsequently incorporated into DNA or RNA, where they can act as chain terminators. The research focus for this compound and its close analogs like EHNA has consistently been on their ability to inhibit ADA and modulate purine metabolism at the enzymatic level. scielo.brresearchgate.net

The most significant perturbation caused by this compound is the rerouting of purine metabolism. Purine nucleotides can be generated through two main routes: the de novo synthesis pathway and the salvage pathway. mhmedical.comresearchgate.net The salvage pathway recycles pre-existing purine bases and nucleosides.

By inhibiting adenosine deaminase, this compound blocks a key step in the degradation of purine nucleosides. musculoskeletalkey.com This leads to an accumulation of adenosine, which is then preferentially salvaged by adenosine kinase to produce AMP. mdpi.com This action has several effects:

Enhancement of the Salvage Pathway: It increases the flux through the adenosine salvage pathway, providing a ready source of AMP. pixorize.com

Reduction of Catabolism: It decreases the production of inosine, hypoxanthine, xanthine, and ultimately uric acid, the final product of purine degradation in humans. scielo.org.mx

Indirect Influence on De Novo Synthesis: The resulting changes in the intracellular pools of purine nucleotides, such as AMP, can allosterically regulate enzymes involved in the early, rate-limiting steps of the de novo purine synthesis pathway, providing feedback inhibition. rutgers.edunih.gov For example, high levels of purine nucleotides like AMP and GMP are known to inhibit amidophosphoribosyl transferase, a key regulatory enzyme in de novo synthesis. rutgers.edu

This modulation demonstrates how a targeted inhibition of a single enzyme can have cascading effects throughout the interconnected network of purine biosynthesis, salvage, and catabolism.

Membrane Permeability and Transport Mechanisms in Model Systems

The ability of this compound to traverse cellular membranes is a critical determinant of its biological activity. Research in this area has explored the mechanisms of its cellular uptake and the physicochemical properties that govern its permeation.

Investigation of Cellular Uptake Mechanisms (e.g., protein-mediated transport, passive diffusion)

While specific studies on the cellular uptake of this compound are limited, the transport of structurally related N9-substituted adenine derivatives has been investigated. For many nucleoside analogs, cellular entry is facilitated by specialized nucleoside transport proteins. However, the presence of a long alkyl chain in this compound suggests that passive diffusion may also play a significant role. The lipophilic nature of the octyl group can enhance its partitioning into the lipid bilayer of the cell membrane, potentially allowing it to bypass protein transporters.

In studies of other N9-substituted cytokinins, modifications at the N9 position have been shown to enhance their transport within biological systems. nih.gov It is plausible that the 1-hydroxy-2-octyl group could similarly influence the uptake of the adenine moiety. The balance between protein-mediated transport and passive diffusion for this compound remains an area for further investigation.

Influence of Alkyl Chain Lipophilicity on Membrane Permeation

The lipophilicity conferred by the octyl chain is a key factor influencing the membrane permeation of this compound. Generally, increasing the alkyl chain length of a molecule enhances its lipid solubility, which can facilitate its passage across the hydrophobic core of the cell membrane. However, this relationship is not always linear, as excessively long chains can sometimes hinder release from the membrane into the cytoplasm.

Studies on the biotransformation of cationic surfactants with varying alkyl chain lengths have shown that the length of the carbon chain significantly impacts their interaction with cellular systems. oup.com For instance, in one study, the clearance rates of N,N-dimethylalkylamines were highest for those with C10-C12 alkyl chains, with lower rates observed for shorter or longer chains. oup.com This suggests an optimal range of lipophilicity for efficient cellular interaction and metabolism, a principle that likely applies to this compound as well.

Table 1: Influence of Alkyl Chain Length on the In Vitro Intrinsic Clearance of N,N-dimethylalkylamines in Rainbow Trout Liver S9 Fractions

| Compound | Alkyl Chain Length | Intrinsic Clearance (CLint; ml min–1 g liver–1) |

| N,N-dimethyl-C8-amine | C8 | Low |

| N,N-dimethyl-C10-amine | C10 | High |

| N,N-dimethyl-C12-amine | C12 | High |

| N,N-dimethyl-C14-amine | C14 | Low |

| N,N-dimethyl-C16-amine | C16 | Low |

Data adapted from a study on the biotransformation of cationic surfactants, illustrating the principle of optimal lipophilicity for cellular processing. oup.com

Metabolic Transformations in Pre-Clinical Research Models

Once inside the cell, this compound is subject to metabolic processes that can alter its structure and biological activity. Research has focused on identifying its metabolites and the enzymatic pathways involved in its biotransformation.

Identification and Structural Characterization of Metabolites

Direct studies identifying the specific metabolites of this compound are not extensively documented in publicly available literature. However, based on the metabolism of other adenine derivatives, several potential metabolic fates can be predicted. The 1-hydroxy-2-octyl side chain is a likely site for metabolic modification.

For instance, studies on N9-substituted aromatic cytokinins have shown that these molecules can be metabolized, leading to the gradual release of the active cytokinin base. nih.gov A similar process for this compound would involve cleavage of the N9-C1 bond, releasing adenine. The octyl chain itself could undergo oxidation to form more polar metabolites that are more easily excreted.

Enzymatic Pathways Involved in Biotransformation (e.g., oxidation, conjugation)

The biotransformation of this compound likely involves several enzymatic pathways. The presence of a hydroxyl group and a long alkyl chain provides multiple sites for enzymatic action.

Oxidation: Cytochrome P450 enzymes are prime candidates for the oxidation of the octyl chain. This could involve hydroxylation at various positions along the chain, followed by further oxidation to carboxylic acids.

Conjugation: The hydroxyl group on the side chain could be a substrate for conjugation reactions, such as glucuronidation or sulfation, which would increase the water solubility of the compound and facilitate its elimination. In plant systems, N9-substituted cytokinins are known to undergo glycosylation, though substitution at the N9 position can sometimes prevent this. plos.orgfrontiersin.org

Adenosine Deaminase Interaction: Notably, this compound has been identified as a competitive inhibitor of adenosine deaminase (ADA). google.com This enzyme normally catalyzes the deamination of adenosine to inosine. The inhibitory action of this compound suggests a direct interaction with this key enzyme in purine metabolism. The binding of this compound to ADA prevents the breakdown of adenosine, which can have various downstream physiological effects.

Table 2: Potential Metabolic Pathways for this compound

| Metabolic Pathway | Potential Enzyme(s) | Potential Metabolite(s) |

| Side-chain Oxidation | Cytochrome P450 | Hydroxylated and carboxylated derivatives of the octyl chain |

| N9-Side Chain Cleavage | Unspecified hydrolases | Adenine, 1-hydroxy-2-octanol |

| Conjugation | Glucuronyltransferases, Sulfotransferases | Glucuronide and sulfate (B86663) conjugates |

| Enzyme Inhibition | Adenosine Deaminase | No direct metabolite, but influences adenosine levels |

Cellular and in Vitro Biological Activity Studies Non Clinical Focus

Evaluation of Effects on Cell Proliferation and Viability in Diverse Cell Line Models

There is currently no available scientific literature detailing the effects of 9-(1-Hydroxy-2-octyl)adenine on the proliferation and viability of diverse cell line models. Consequently, no data tables can be generated to summarize its cytotoxic or cytostatic activities.

Analysis of Modulation of Specific Cellular Signaling Pathways (e.g., cell cycle progression, apoptotic responses, energy metabolism)

No studies have been published that analyze the modulation of specific cellular signaling pathways by this compound. Research into its impact on cell cycle progression, the induction of apoptotic responses, or alterations in cellular energy metabolism has not been reported.

Assessment of Biological Activity in Non-Human Cell-Based Assays

Antiviral Activity in Cell Culture Models (e.g., herpesviruses, retroviruses, adenoviruses)

There are no published reports on the in vitro antiviral activity of this compound against any viruses, including herpesviruses, retroviruses, or adenoviruses.

Antiparasitic Activity in in vitro Parasite Models

Scientific literature lacks any data concerning the in vitro antiparasitic activity of this compound against any parasitic organisms.

Immunomodulatory Effects in Cell-Based Research Systems

There is no available research on the potential immunomodulatory effects of this compound in cell-based research systems.

Elucidation of Cellular Mechanisms of Action

Given the absence of studies on its biological activities, the cellular mechanisms of action for this compound remain unelucidated.

Theoretical and Computational Chemistry Studies

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are pivotal in understanding how a ligand such as 9-(1-Hydroxy-2-octyl)adenine interacts with its biological target. These computational techniques can predict the binding conformation, affinity, and stability of the ligand-protein complex, offering insights into the mechanism of action.

Molecular docking studies can be employed to predict the preferred binding pose of this compound within the active site of a target protein. For instance, given the structural similarity to known adenosine (B11128) deaminase (ADA) inhibitors like erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA), it is plausible that this compound also targets this enzyme. researchgate.net Docking algorithms would place the molecule in various orientations within the ADA active site and score them based on factors like intermolecular interactions and conformational energies. The results would likely show key hydrogen bonds forming between the adenine (B156593) moiety and the protein, as well as hydrophobic interactions involving the octyl chain.

Following docking, molecular dynamics simulations can provide a more dynamic and realistic view of the ligand-target interaction over time. mdpi.comnih.govyoutube.com An MD simulation would treat the atoms as classical particles and solve Newton's equations of motion, allowing the system to evolve. This can reveal the stability of the docked pose, the flexibility of the ligand and protein, and the role of solvent molecules in the binding event. researchgate.netnih.gov Analysis of the MD trajectory could include calculating the root-mean-square deviation (RMSD) to assess the stability of the complex and identifying persistent hydrogen bonds and other interactions.

Table 1: Representative Data from a Hypothetical Molecular Docking and MD Simulation Study of this compound with Adenosine Deaminase

| Parameter | Value | Description |

| Docking Score (kcal/mol) | -8.5 | Predicted binding affinity from molecular docking. |

| Key Interacting Residues | HIS238, GLU217, ZN701 | Amino acid residues and cofactors in the active site forming key interactions. |

| Hydrogen Bonds | N1-HIS238, N6-GLU217 | Specific hydrogen bond interactions predicted between the ligand and protein. |

| RMSD of Complex (Å) | 1.5 ± 0.3 | Average root-mean-square deviation of the protein-ligand complex over the simulation, indicating stability. |

| Binding Free Energy (kcal/mol) | -10.2 | Calculated binding free energy from MD simulations, providing a more accurate estimation of affinity. |

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and predict the reactivity of molecules. scienceopen.comrsc.orgnih.gov Methods like Density Functional Theory (DFT) can provide detailed information about the distribution of electrons, molecular orbitals, and various chemical properties of this compound. sciencepg.com

Calculations of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are fundamental. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability; a smaller gap suggests higher reactivity. sciencepg.com

Furthermore, quantum chemical calculations can be used to generate an electrostatic potential map, which illustrates the charge distribution across the molecule. This map can identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for understanding intermolecular interactions, such as those involved in ligand-receptor binding. For this compound, the nitrogen atoms of the adenine ring and the oxygen of the hydroxyl group would be expected to be regions of negative potential, capable of acting as hydrogen bond acceptors.

Table 2: Hypothetical Quantum Chemical Properties of this compound Calculated using DFT

| Property | Value | Significance |

| HOMO Energy (eV) | -6.2 | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy (eV) | -1.0 | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (eV) | 5.2 | Indicator of chemical reactivity and kinetic stability. |

| Dipole Moment (Debye) | 3.5 | Measures the overall polarity of the molecule. |

| Mulliken Atomic Charges | N1: -0.45, N3: -0.52, O: -0.65 | Partial charges on key atoms, indicating sites for electrostatic interactions. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. excli.denih.govmdpi.com By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds and to design molecules with improved potency. researchgate.netnih.gov

To build a QSAR model for a series of analogues of this compound, one would first need a dataset of compounds with their experimentally determined biological activities (e.g., IC50 values against a specific target). Then, a variety of molecular descriptors would be calculated for each compound. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape).

Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are then used to create an equation that correlates the descriptors with the biological activity. A robust QSAR model should have good predictive power, which is typically assessed through internal and external validation procedures. Such a model could guide the synthesis of new derivatives of this compound by suggesting modifications to the structure that are predicted to enhance its biological activity.

Table 3: Example of a Simplified QSAR Equation and Relevant Descriptors

| Descriptor | Symbol | Description | Contribution to Activity |

| LogP | cLogP | A measure of lipophilicity. | Positive |

| Topological Polar Surface Area | TPSA | A measure of the molecule's polarity. | Negative |

| Number of Hydrogen Bond Donors | HBD | The count of atoms with attached hydrogens that can be donated in a hydrogen bond. | Positive |

| Molecular Weight | MW | The mass of the molecule. | Negative |

| QSAR Equation | pIC50 = 0.5cLogP - 0.1TPSA + 0.8HBD - 0.01MW + c | A hypothetical equation relating descriptors to predicted biological activity (pIC50). |

Bioinformatics and Cheminformatics Approaches for Biological Pathway Mapping and Target Identification

Bioinformatics and cheminformatics are interdisciplinary fields that utilize computational tools to analyze biological and chemical data, respectively. u-strasbg.frnih.gov These approaches can be instrumental in identifying the potential biological targets of this compound and understanding its effects on cellular pathways.

Target identification can be approached by screening the structure of this compound against databases of known protein structures (a process sometimes called reverse docking or target fishing). nih.gov By identifying proteins to which the molecule is predicted to bind with high affinity, potential targets can be prioritized for experimental validation.

Once a primary target is identified (e.g., adenosine deaminase), bioinformatics tools can be used to map its role in biological pathways. metabolomexchange.org Databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG) can provide detailed diagrams of pathways involving the target protein. nih.gov This allows for an understanding of the downstream consequences of inhibiting the target with this compound. For example, inhibiting adenosine deaminase would affect purine (B94841) metabolism, which could have implications for cellular processes like DNA synthesis and signaling. Cheminformatics tools can also be used to compare the structural and physicochemical properties of this compound to libraries of known drugs and bioactive compounds, helping to predict its potential biological activities and off-target effects.

Pre Clinical Research Applications and Model Development

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Methodologies for Enhanced Accessibility

The development of more efficient and accessible synthetic routes for 9-(1-Hydroxy-2-octyl)adenine and its analogs is a critical area for future research. Current synthetic strategies, while effective, may present challenges in terms of yield, regioselectivity, and the use of hazardous reagents. Future efforts will likely focus on the development of novel, streamlined synthetic pathways.

Key areas of exploration include:

Catalytic Approaches: Investigating the use of novel catalysts, such as metal-based or organocatalysts, to improve the efficiency and selectivity of key bond-forming reactions. This could lead to milder reaction conditions and reduced waste generation.

Green Chemistry Principles: Incorporating principles of green chemistry, such as the use of environmentally benign solvents and reagents, to create more sustainable synthetic processes. frontiersin.org

Flow Chemistry: Utilizing microreactor or flow chemistry technologies could enable better control over reaction parameters, leading to improved yields and purity, as well as facilitating safer handling of potentially hazardous intermediates.

Enzymatic Synthesis: Exploring the use of enzymes to catalyze specific steps in the synthesis could offer high stereoselectivity and milder reaction conditions, mimicking the highly efficient processes found in nature. uniovi.es

A comparative analysis of potential synthetic improvements is presented in Table 1.

| Current Methodologies | Potential Future Methodologies | Anticipated Advantages |

| Multi-step classical synthesis | Catalytic asymmetric synthesis | Higher stereoselectivity, fewer steps |

| Use of protecting groups | One-pot reactions | Increased efficiency, reduced waste |

| Batch processing | Flow chemistry | Better process control, enhanced safety |

| Chemical reagents | Biocatalysis/Enzymatic reactions | High selectivity, milder conditions |

This table provides a conceptual overview of potential advancements in the synthesis of this compound and is for illustrative purposes.

Discovery of Unforeseen Biological Targets and Mechanisms of Action

While some biological activities of 9-(substituted)adenine derivatives have been explored, the full spectrum of their molecular targets and mechanisms of action remains largely uncharacterized. Future research will be pivotal in uncovering novel biological roles for this compound.

Promising research avenues include:

High-Throughput Screening: Employing large-scale screening assays against diverse panels of enzymes, receptors, and other cellular targets to identify previously unknown interactions.

Chemical Proteomics: Utilizing techniques like affinity chromatography with immobilized this compound to pull down and identify its binding partners from cell lysates.

Phenotypic Screening: Observing the effects of the compound on various cellular phenotypes (e.g., cell morphology, proliferation, differentiation) to gain clues about its mechanism of action, which can then be investigated at a molecular level.

Computational Modeling and Docking: Using in silico approaches to predict potential binding sites on various proteins, which can then be validated experimentally. acs.org

The identification of new targets could open up entirely new therapeutic possibilities for this class of compounds.

Integration with Advanced Omics Technologies in Research Models

The integration of advanced "omics" technologies will be instrumental in providing a comprehensive, systems-level understanding of the biological effects of this compound. uninet.eduunit.no These technologies allow for the simultaneous measurement of thousands of molecular changes within a biological system. nih.gov

Key omics approaches and their potential applications are outlined below:

| Omics Technology | Description | Application in this compound Research |

| Metabolomics | The large-scale study of small molecules (metabolites) within cells, biofluids, tissues, or organisms. nih.gov | To identify metabolic pathways perturbed by the compound, revealing its functional impact on cellular metabolism. nih.govd-nb.info |

| Proteomics | The large-scale study of proteins, their structures, and their functions. mdpi.com | To identify changes in protein expression or post-translational modifications induced by the compound, pinpointing affected signaling pathways. nih.govd-nb.info |

| Transcriptomics | The study of the complete set of RNA transcripts produced by the genome at a specific time. nih.govd-nb.info | To determine how the compound alters gene expression, providing insights into the upstream regulatory networks it influences. |

By integrating data from these different omics platforms, researchers can construct detailed molecular maps of the cellular response to this compound, leading to a more holistic understanding of its biological activity. nih.gov

Rational Design and Synthesis of Advanced Multi-Functional Derivatives for Research Probes

Building upon the core structure of this compound, the rational design and synthesis of advanced derivatives can yield powerful research tools. nih.gov These "multi-functional" probes can be engineered to possess specific properties that facilitate the study of their biological interactions. nih.gov

Strategies for developing such probes include:

Fluorophore Conjugation: Attaching a fluorescent tag to the molecule allows for its visualization within cells and tissues using fluorescence microscopy, enabling studies of its subcellular localization and trafficking.

Biotinylation: Incorporating a biotin (B1667282) tag facilitates the isolation of the molecule and its binding partners from complex biological mixtures using streptavidin-coated beads.

Photo-affinity Labeling: Introducing a photoreactive group that, upon exposure to UV light, forms a covalent bond with nearby interacting proteins. This allows for the permanent "capture" and subsequent identification of direct binding targets.

Click Chemistry Handles: Incorporating small, bioorthogonal functional groups (e.g., alkynes or azides) that can be specifically and efficiently reacted with complementary tags for various downstream applications.

The development of these sophisticated chemical probes will be invaluable for dissecting the precise molecular interactions of this compound in a biological context. acs.org

Further Investigation into Stereoisomeric Effects on Biological Selectivity and Potency

The this compound molecule contains at least one chiral center at the C1' position of the octyl chain, meaning it can exist as different stereoisomers (enantiomers and potentially diastereomers if other chiral centers are present). It is well-established in medicinal chemistry that different stereoisomers of a chiral molecule can exhibit significantly different biological activities, potencies, and selectivities. dokumen.pub

Future research should systematically investigate these stereoisomeric effects:

Stereoselective Synthesis: Developing synthetic methods to produce each stereoisomer in high purity. researchgate.net This is a prerequisite for evaluating their individual biological properties.

Chiral Separation: Employing chiral chromatography techniques to separate racemic mixtures into individual enantiomers. researchgate.net

Comparative Biological Evaluation: Testing the purified stereoisomers in a range of biological assays to determine if one isomer is more potent or selective for a particular target than the others.

Structural Biology: Using techniques like X-ray crystallography or NMR spectroscopy to determine the three-dimensional structure of the different stereoisomers when bound to their biological targets. This can provide a molecular basis for any observed differences in activity.

A thorough understanding of the stereochemistry-activity relationship is crucial for the development of more potent and selective second-generation compounds based on the this compound scaffold.

Q & A

Q. What experimental techniques are recommended for determining the solid-state and solution conformations of 9-(1-Hydroxy-2-octyl)adenine?

To elucidate structural conformations:

- X-ray crystallography : Grow single crystals via slow evaporation (e.g., in methanol/water mixtures). Collect diffraction data at low temperatures (e.g., 100 K) using synchrotron radiation. Refine structures with software like SHELX or PHENIX, focusing on torsion angles (e.g., C(1')-O(1) bond rotation) and hydrogen-bonding networks .

- Solution NMR : Acquire and NMR spectra in deuterated solvents (e.g., DO or DMSO-d). Analyze NOESY/ROESY correlations to identify folded vs. extended conformations. Compare chemical shifts with analogous compounds (e.g., DHP-Ade) to infer intramolecular interactions .

Q. How can researchers assess the biological activity of this compound in cellular models?

- Cell proliferation assays : Treat leukemia cell lines (e.g., K562) with varying concentrations (0.1–100 μM) and measure viability via MTT or trypan blue exclusion over 72 hours .

- Differentiation markers : Quantify erythrocytic differentiation using flow cytometry for fetal hemoglobin (HbF) or Western blot for γ-globin expression. Include positive controls (e.g., hemin) .

- Apoptosis assays : Use Annexin V/PI staining to evaluate cell death mechanisms.

Q. What safety precautions are critical when handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods for weighing and solution preparation to minimize inhalation risks .

- Storage : Keep in sealed containers at -20°C for long-term stability; avoid exposure to moisture and light .

Advanced Research Questions

Q. How do conformational differences in this compound derivatives influence their interaction with target enzymes or receptors?

- Structural bioactivity relationships : Compare torsion angles (e.g., C(1')-O(1) rotation) of active vs. inactive analogs. For example, DHP-Ade’s folded conformation enhances interactions with adenosine deaminase, while extended forms reduce binding .

- Molecular docking : Use software like AutoDock to simulate ligand-enzyme interactions. Validate with mutagenesis studies on key residues (e.g., His238 in adenosine deaminase) .

Q. What methodological approaches resolve contradictions between in vitro and in vivo efficacy data for this compound?

- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution in murine models using LC-MS/MS. Adjust dosing regimens to account for rapid clearance .

- Orthogonal assays : Combine in vitro kinase inhibition assays (e.g., Bcr-Abl tyrosine kinase) with in vivo tumor xenograft studies to validate target engagement .

- Metabolite analysis : Identify active metabolites via mass spectrometry, as prodrug activation (e.g., phosphorylation) may differ across models .

Q. How can synthesis protocols for this compound be optimized to enhance purity and yield?

- Protecting group strategy : Use tert-butyldimethylsilyl (TBDMS) groups to shield hydroxyl moieties during nucleophilic substitution. Purify intermediates via flash chromatography (silica gel, hexane/EtOAc gradient) .

- Catalytic optimization : Screen palladium catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura coupling of adenine with octyl side chains. Monitor reaction progress via TLC (R = 0.3 in 7:3 CHCl/MeOH) .

Q. What mechanisms underlie this compound’s antiparasitic or differentiation-inducing effects?

- Gene expression profiling : Perform RNA-seq on treated Schistosoma mansoni or K562 cells to identify dysregulated pathways (e.g., hemoglobin synthesis or purine metabolism) .

- Enzyme inhibition assays : Test inhibitory potency against parasite-specific targets (e.g., trypanothione reductase) using spectrophotometric methods (λ = 340 nm, NADPH depletion) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.